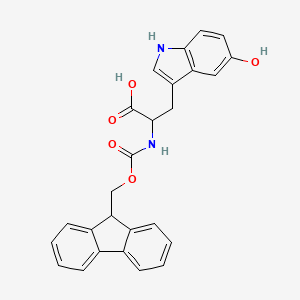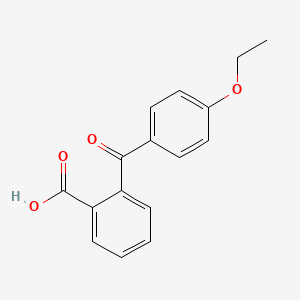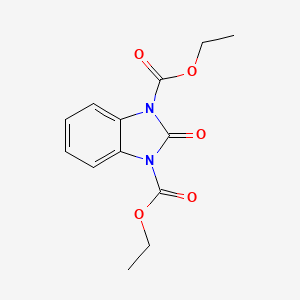
Fmoc-5-hydroxy-DL-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-5-hydroxy-DL-tryptophan is a compound that belongs to the class of amino acid derivatives . It is used as a building block for the synthesis of peptides and proteins with specific biological properties . The molecular formula of Fmoc-5-hydroxy-DL-tryptophan is C26H22N2O5 and its molecular weight is 442.46 .
Synthesis Analysis
Fmoc-5-hydroxy-DL-tryptophan is used in peptide synthesis . It is produced from tryptophan by tryptophan hydroxylase (TPH), which is present in two isoforms (TPH1 and TPH2) . Its decarboxylation yields serotonin (5-hydroxytryptamine, 5-HT), a monoamine neurotransmitter involved in the modulation of mood, cognition, reward, learning, memory, sleep, and numerous other physiological processes .
Molecular Structure Analysis
The molecular structure of Fmoc-5-hydroxy-DL-tryptophan is represented by the formula C26H22N2O5 . The InChI representation of the molecule is InChI=1S/C26H22N2O5/c29-16-9-10-23-21 (12-16)15 (13-27-23)11-24 (25 (30)31)28-26 (32)33-14-22-19-7-3-1-5-17 (19)18-6-2-4-8-20 (18)22/h1-10,12-13,22,24,27,29H,11,14H2, (H,28,32) (H,30,31) .
Chemical Reactions Analysis
Fmoc-5-hydroxy-DL-tryptophan can be used as a building block to synthesize peptides and proteins with specific functions or properties .
Physical And Chemical Properties Analysis
The molecular weight of Fmoc-5-hydroxy-DL-tryptophan is 442.5 g/mol . It has a XLogP3-AA value of 4.4, indicating its lipophilicity . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The topological polar surface area is 112 Ų .
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
“Fmoc-5-hydroxy-DL-tryptophan” is widely used in peptide synthesis . The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis. It can be removed under mild basic conditions, allowing for the sequential addition of amino acids in peptide synthesis.
Structural Biology
This compound plays a significant role in structural biology . It can be used to synthesize peptides and proteins with specific functions or properties. These synthesized peptides and proteins can then be used to study the structure and function of biological macromolecules.
Drug Discovery
“Fmoc-5-hydroxy-DL-tryptophan” is also used in drug discovery . The synthesized peptides and proteins can be used as potential therapeutic agents. They can be screened for their biological activity and potential as drug candidates.
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. “Fmoc-5-hydroxy-DL-tryptophan” can be used to synthesize specific proteins for this research.
Enzyme Function Study
Similar to its use in drug discovery, “Fmoc-5-hydroxy-DL-tryptophan” can be used to study enzyme function . The synthesized peptides can be used as substrates for enzymes, allowing researchers to study the enzyme’s mechanism of action.
Anticancer Drug Development
“Fmoc-5-hydroxy-DL-tryptophan” can be used to develop novel therapeutic agents such as anticancer drugs . The synthesized peptides can be designed to interact with specific cancer cells, potentially leading to the development of new anticancer drugs.
Wirkmechanismus
Target of Action
Fmoc-5-hydroxy-DL-tryptophan is a compound that belongs to the class of amino acid derivatives . It is primarily used as a building block for the synthesis of peptides and proteins . The specific targets of this compound are largely dependent on the peptides or proteins that it helps to form.
Mode of Action
The mode of action of Fmoc-5-hydroxy-DL-tryptophan is through its incorporation into peptides and proteins during synthesis . The abbreviation Fmoc stands for fluorenylmethoxycarbonyl, which is a protecting group used in peptide synthesis to prevent unwanted reactions . This allows for the selective addition of amino acids in a stepwise manner during peptide synthesis.
Biochemical Pathways
The biochemical pathways affected by Fmoc-5-hydroxy-DL-tryptophan are those involved in protein synthesis and function. As a building block for peptides and proteins, this compound can influence a wide range of biochemical pathways depending on the specific proteins it helps to form .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c29-16-9-10-23-21(12-16)15(13-27-23)11-24(25(30)31)28-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,27,29H,11,14H2,(H,28,32)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORJESUTFPMFAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)




